6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding chalcones.
Cyclization: The chalcones undergo cyclization with hydrazine hydrate to form pyrazoline intermediates.
Amination and Nitrile Formation: The pyrazoline intermediates are then subjected to amination and nitrile formation using reagents like ammonium acetate and malononitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitrile group to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic chlorines can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carboxamide
- 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-methanol
Uniqueness
The uniqueness of 6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern and the presence of both amino and nitrile functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H14Cl2N4O |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H14Cl2N4O/c1-11-17-18(12-5-7-13(21)8-6-12)16(10-23)19(24)27-20(17)26(25-11)15-4-2-3-14(22)9-15/h2-9,18H,24H2,1H3 |
InChI Key |
RGQHSGXBQAXBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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